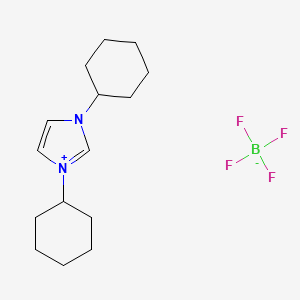
Ácido 2-metil-2-(5-(trifluorometil)piridin-2-iloxi)propanoico
Descripción general
Descripción
2-Methyl-2-(5-(trifluoromethyl)pyridin-2-yloxy)propanoic acid, also known as 2-methyl-2-trifluoromethylpyridine-2-carboxylic acid (2M2TCA), is an organic molecule that is used in a variety of scientific applications. It is a white powder that is soluble in water, alcohol, and most organic solvents. It has a melting point of 115-118 °C and a boiling point of 256 °C. It is a versatile molecule, and its properties make it suitable for a variety of scientific research applications. This article will discuss the synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations of 2M2TCA, as well as potential future directions.
Aplicaciones Científicas De Investigación
Aplicaciones Agroquímicas
Las trifluorometilpiridinas, que incluyen nuestro compuesto de interés, son motivos estructurales clave en los ingredientes agroquímicos activos . Se utilizan en la protección de los cultivos contra las plagas . El fluazifop-butil fue el primer derivado de trifluorometilpiridina introducido en el mercado agroquímico .
Aplicaciones Farmacéuticas
Las trifluorometilpiridinas también se utilizan en las industrias farmacéutica y veterinaria . Se ha concedido la aprobación de comercialización a varios derivados, y muchos candidatos están actualmente en ensayos clínicos .
Aplicaciones Veterinarias
Como se mencionó anteriormente, algunos derivados de trifluorometilpiridina se utilizan en la industria veterinaria . Las aplicaciones específicas en este campo todavía están en investigación.
Materiales Funcionales
El desarrollo de compuestos orgánicos que contienen flúor, como nuestro compuesto de interés, ha dado lugar a muchos avances recientes en el campo de los materiales funcionales .
Catálisis
Los derivados de piridina, incluido nuestro compuesto, se sabe que tienen aplicaciones en catálisis .
Diseño de Fármacos
Las propiedades fisicoquímicas únicas del átomo de flúor y las características de la parte de piridina hacen que las trifluorometilpiridinas sean valiosas en el diseño de fármacos .
Reconocimiento Molecular
Las trifluorometilpiridinas se utilizan en el reconocimiento molecular, un proceso fundamental en los sistemas biológicos .
Síntesis de Productos Naturales
Los derivados de piridina se utilizan como bloques de construcción en la síntesis de productos naturales .
Propiedades
IUPAC Name |
2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-9(2,8(15)16)17-7-4-3-6(5-14-7)10(11,12)13/h3-5H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTDVFRJNNKHND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=NC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582645 | |
| Record name | 2-Methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
605680-62-4 | |
| Record name | 2-Methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
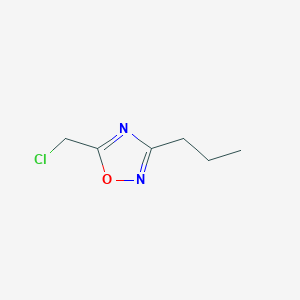



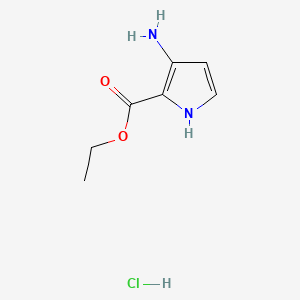


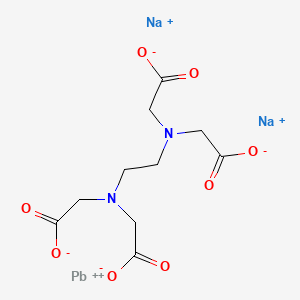
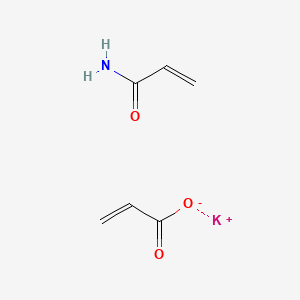


![N4,N4'-Bis(4-bromophenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1591371.png)
